4-Fluoro-3-nitrobenzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-nitrobenzoyl fluoride is an organic compound with the molecular formula C7H3F2NO3 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzoyl fluoride core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-nitrobenzoyl fluoride typically involves the fluorination of 4-chloro-3-nitrobenzoyl fluoride using potassium fluoride (KF) in an organic solvent . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and solvent composition to optimize the yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-nitrobenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as phenols in the presence of potassium carbonate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures (95–125°C).
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Formation of phenol derivatives.
Reduction: Formation of 4-fluoro-3-aminobenzoyl fluoride.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
4-Fluoro-3-nitrobenzoyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-3-nitrobenzoyl fluoride involves its reactivity towards nucleophiles and electrophiles. The fluorine atom and nitro group influence the electron density on the benzoyl fluoride core, making it susceptible to nucleophilic attack . The compound can form covalent bonds with various biomolecules, which is useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
- 4-Fluoro-3-nitrobenzotrifluoride
- 4-Fluoro-3-nitrobenzonitrile
- 4-Fluoro-3-nitrophenyl azide
Comparison: 4-Fluoro-3-nitrobenzoyl fluoride is unique due to its specific reactivity profile and the presence of both a fluorine atom and a nitro group on the benzoyl fluoride core. This combination imparts distinct chemical properties, making it more reactive in nucleophilic substitution reactions compared to its analogs .
Properties
IUPAC Name |
4-fluoro-3-nitrobenzoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQFGKYEZWJHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.